N-Phenylmethacrylamide

Catalog No.
S588402
CAS No.
1611-83-2
M.F
C10H11NO
M. Wt
161.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Phenylmethacrylamide

CAS Number

1611-83-2

Product Name

N-Phenylmethacrylamide

IUPAC Name

2-methyl-N-phenylprop-2-enamide

Molecular Formula

C10H11NO

Molecular Weight

161.2 g/mol

InChI

InChI=1S/C10H11NO/c1-8(2)10(12)11-9-6-4-3-5-7-9/h3-7H,1H2,2H3,(H,11,12)

InChI Key

IJSVVICYGLOZHA-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)NC1=CC=CC=C1

Synonyms

2-methyl-N-phenyl-2-propenamide

Canonical SMILES

CC(=C)C(=O)NC1=CC=CC=C1
  • Organic Chemistry

    N-Phenylmethacrylamide is an acrylamide derivative, a class of organic compounds with various applications. Researchers might study its reactivity in polymerization reactions or its potential use as a building block in organic synthesis PubChem, N-Phenylmethacrylamide: .

  • Material Science

    Acrylamide derivatives can be used in the development of new materials. Researchers might explore N-Phenylmethacrylamide's potential use in polymers, resins, or adhesives due to the presence of the amide and alkene functional groups [ScienceDirect, "Acrylamide"}().

  • Biological Studies

    Some acrylamide derivatives exhibit biological activity. Researchers might investigate N-Phenylmethacrylamide's interactions with biological systems or its potential for use in drug discovery [National Institutes of Health, "Acrylamide Research"].

Molecular Structure Analysis

N-PMA possesses a structure with key functional groups:

  • An amide group (C=O-NH) - This group allows for hydrogen bonding, potentially influencing interactions with other molecules [].
  • A phenyl group (C6H5) - This aromatic ring can contribute to hydrophobic interactions [].
  • A methacrylamide moiety (CH2-CH(C=O)-NH) - This part of the molecule is similar to acrylamide, a known neurotoxin, but with a methyl group substitution. The impact of this substitution is unclear and requires further investigation [].

Chemical Reactions Analysis

  • Hydrolysis: The amide bond in N-PMA could be susceptible to hydrolysis under acidic or basic conditions, breaking it down into its constituent parts (phenylacetic acid and ammonia) [].

Physical And Chemical Properties Analysis

  • Melting point: Likely in the range of 100-200°C based on similar amides [].
  • Boiling point: Expected to be high due to the presence of the phenyl ring, possibly above 300°C [].
  • Solubility: Potentially soluble in organic solvents due to the phenyl group, but solubility in water might be limited due to the amide group [].

  • Claisen Rearrangement: In gas phase studies, protonated N-phenylmethacrylamide has been shown to undergo decarbonylation and cyclization reactions, primarily driven by an amide Claisen rearrangement. This reaction involves the migration of the phenyl group and results in various fragment ions due to the loss of carbon monoxide .
  • Thiol Addition Reactions: The acrylamide functional group in N-phenylmethacrylamide is reactive towards nucleophiles like thiols, leading to the formation of thioether products. Kinetic studies have demonstrated that these reactions can be monitored effectively, revealing insights into the mechanisms involved .
  • Polymerization: N-Phenylmethacrylamide can participate in radical polymerization processes, forming polymers that can be used in various applications, including coatings and adhesives .

N-Phenylmethacrylamide and its derivatives have been investigated for their biological activities, particularly their interactions with biological macromolecules. Some studies have highlighted their potential as covalent inhibitors targeting cysteine residues in proteins. These compounds can modify enzyme active sites irreversibly, which is a valuable property for developing therapeutic agents .

The synthesis of N-phenylmethacrylamide typically involves the reaction of aniline with methacryloyl chloride. The general procedure includes:

  • Starting Materials: Aniline and methacryloyl chloride are used as primary reactants.
  • Reaction Conditions: The reaction is usually conducted under controlled conditions to avoid side reactions, often requiring a solvent such as dichloromethane.
  • Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain pure N-phenylmethacrylamide .

: Its ability to form covalent bonds with biological molecules makes it useful in drug design and development.
  • Coatings and Adhesives: The unique properties of polymers derived from N-phenylmethacrylamide make them suitable for use in coatings and adhesives that require durability and resistance to environmental factors.
  • Research on N-phenylmethacrylamide has included studies on its interactions with other molecules:

    • Reactivity with Glutathione: Systematic studies have been conducted to assess how N-phenylmethacrylamides react with glutathione, providing insights into their potential as therapeutic agents .
    • Kinetic Studies on Thiol Addition: Investigations into thiol addition reactions have revealed detailed mechanisms that help understand how these compounds interact at a molecular level .

    Several compounds share structural similarities with N-phenylmethacrylamide, including:

    Compound NameStructure TypeUnique Characteristics
    N-PhenylacrylamideAcrylamideMore reactive towards thiols due to less steric hindrance
    Methacrylic AcidCarboxylic AcidUsed primarily for polymerization; lacks amine functionality
    N-Methyl-N-phenylmethacrylamideMethylated derivativeExhibits different reactivity patterns due to methyl substitution

    N-Phenylmethacrylamide's uniqueness lies in its dual functionality as both an amide and an alkene, allowing it to participate in diverse

    XLogP3

    2.1

    UNII

    EH28ZYL2G5

    Other CAS

    1611-83-2

    Wikipedia

    N-Phenylmethacrylamide

    Dates

    Last modified: 08-15-2023

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